N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-ethoxybenzohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2-ethoxybenzohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction yields primary or secondary amines.
Substitution: Substitution reactions yield various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE involves its interaction with biological targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the hydrazone moiety can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE is unique due to the presence of the 2H-1,3-benzodioxole moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-ethoxybenzamide |
InChI |
InChI=1S/C17H16N2O4/c1-2-21-14-6-4-3-5-13(14)17(20)19-18-10-12-7-8-15-16(9-12)23-11-22-15/h3-10H,2,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
KOGRDYVWUXNJJV-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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